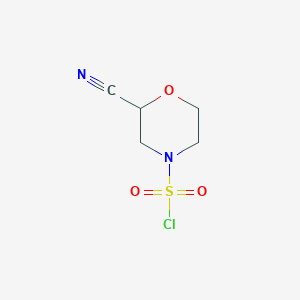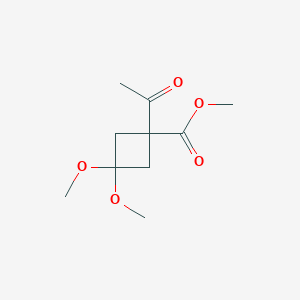
5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid
Vue d'ensemble
Description
“5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the molecular formula C10H8N2O3 . It is used for proteomics research .
Synthesis Analysis
The synthesis of similar compounds has been achieved by one-pot three-component synthesis using CaCl2 in refluxing EtOH . The starting compound was utilized to synthesize a new series of 5-pyrazolyl; isoxazolyl; pyrimidinyl derivatives via the synthesized chalcone .Chemical Reactions Analysis
While specific reactions involving “5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid” are not mentioned in the search results, similar compounds have been used in various chemical reactions. For example, 4-Pyridinylboronic acid is commonly used as a reagent in cross-coupling reactions such as Suzuki-Miyaura cross-coupling .Applications De Recherche Scientifique
Central Nervous System (CNS) Modulation
Compounds structurally related to 5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid have been explored for their potential as GABA A receptor positive allosteric modulators . This application is significant in the treatment of CNS disorders, such as anxiety, epilepsy, and insomnia. The modulation of GABA A receptors can lead to sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant effects.
Cancer Therapeutics
The pyrazole moiety is a crucial pharmacophore in the design of new anticancer agents. It can influence various cellular pathways necessary for the proliferation of cancer cells. Research has shown that derivatives of imidazopyridines, which share a similar core structure, can be effective in targeting and disrupting specific cancer cell lines .
Anti-Inflammatory Agents
Pyrazole derivatives are known to exhibit anti-inflammatory properties. They can act as inhibitors of enzymes like cyclooxygenase (COX), which are involved in the inflammatory process. This makes them potential candidates for the development of non-steroidal anti-inflammatory drugs (NSAIDs) .
Digestive System Disorders
The structural resemblance of imidazopyridine derivatives to purines has led to their investigation as proton pump inhibitors. These compounds can be used to treat conditions like gastroesophageal reflux disease (GERD) and peptic ulcers by reducing gastric acid production .
Material Science
While not directly related to 5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid , heterocyclic compounds like oxadiazoles have found applications in material science due to their energetic properties. They can be used in the development of high-energy materials for various industrial applications .
Agrochemical Development
Trifluoromethylpyridines, which are structurally related to pyrazole carboxylic acids, have been utilized in the development of active agrochemical ingredients. These compounds can serve as key structural motifs in pesticides and herbicides, contributing to the agricultural industry .
Propriétés
IUPAC Name |
5-methyl-3-pyridin-4-yl-1H-pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-6-8(10(14)15)9(13-12-6)7-2-4-11-5-3-7/h2-5H,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RULQLNSBLQCHLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=NC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


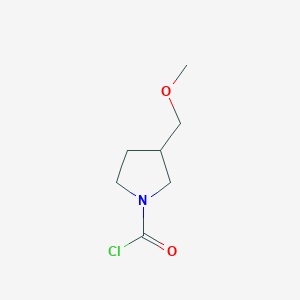


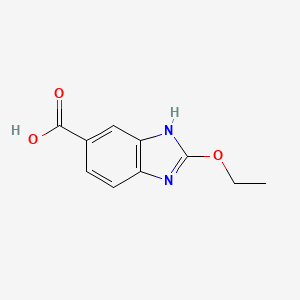
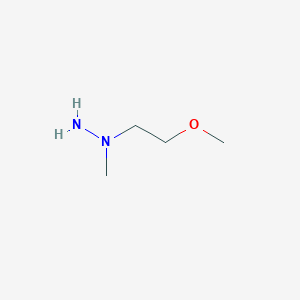
![tert-butyl N-[3-(methylamino)cyclobutyl]carbamate](/img/structure/B1432482.png)



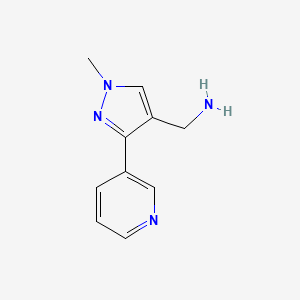
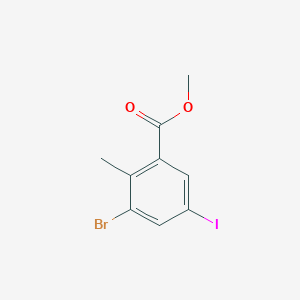
![5-methyl-1-[(5-methyl-1,2-oxazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B1432491.png)
